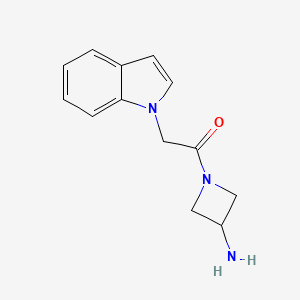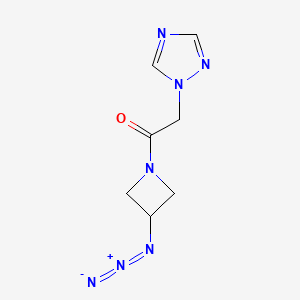
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, also known as FMPA, is a synthetic piperidine derivative that has been widely used in scientific research due to its unique properties. It is a colorless, water-soluble compound with a melting point of 91-92°C. FMPA is known to be a potent inhibitor of proteases, and has been studied extensively for its potential applications in various areas of science.
Applications De Recherche Scientifique
Antibacterial Agents
The structural modification of existing drug molecules can lead to the development of new antibacterial agents. For instance, derivatives of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, which is closely related to the compound , have been synthesized and evaluated for their antibacterial activity. These derivatives have shown potential against Staphylococcus aureus .
Antipsychotic Medications
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is a key intermediate in the synthesis of paliperidone , an antipsychotic medication. Paliperidone is the primary active metabolite of risperidone, which is used to treat schizophrenia and bipolar disorder .
Alzheimer’s Disease Treatment
N-Benzylpiperidine benzisoxazole derivatives, which share a similar structure with the compound , are selective inhibitors of the enzyme acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease, highlighting the potential application of related compounds in neurodegenerative disease research .
Anticancer Agents
Piperidine derivatives, including those with structures similar to 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, are utilized as anticancer agents. They exhibit a range of biological activities that can be harnessed in cancer treatment .
Antiviral Drugs
Compounds with a piperidine nucleus have been explored for their use as antiviral drugs. They can act as inhibitors of various stages of viral replication, such as viral adsorption, cell fusion, and reverse transcriptase inhibition .
Drug Synthesis Building Blocks
The piperidine nucleus is a fundamental building block in drug synthesis. It is widely used in the production of a variety of medicinal products, including those with applications in analgesic, anti-inflammatory, and anticoagulant therapies .
Propriétés
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSHYKQTWILOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















